molecular formula C15H14F3NO3 B3746869 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one

1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one

Cat. No. B3746869
M. Wt: 313.27 g/mol
InChI Key: ZUSDINCNCUBLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, also known as TFMP, is a chemical compound that has been widely used in scientific research. This compound is a synthetic analog of amphetamines and has been found to have potential applications in the fields of neuroscience, pharmacology, and toxicology.

Mechanism of Action

1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one acts as a releasing agent of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. It binds to the vesicular monoamine transporter 2 (VMAT2) and promotes the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This results in an increase in extracellular levels of these neurotransmitters, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been found to have various biochemical and physiological effects. It can increase locomotor activity, induce hyperthermia, and decrease appetite. It can also increase heart rate, blood pressure, and respiration. In addition, 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been found to have neuroprotective effects against oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one in lab experiments is its high potency and selectivity for monoamine neurotransmitter release. It can induce a robust and specific response in vitro and in vivo. However, one of the limitations of using 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one is its potential toxicity and side effects. It can cause neurotoxicity, cardiotoxicity, and hepatotoxicity at high doses or prolonged exposure.

Future Directions

For research on 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one include the identification of more potent and selective analogs, the investigation of long-term effects, and the development of safer and more effective compounds for clinical use.

Scientific Research Applications

1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been extensively studied in the fields of neuroscience, pharmacology, and toxicology. In neuroscience, 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been used to study the effects of amphetamines on the central nervous system. It has been found that 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one can induce the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in reward, motivation, and mood regulation. In pharmacology, 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been used to study the potential therapeutic effects of amphetamine analogs on various disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and obesity. In toxicology, 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been used to study the toxic effects of amphetamine analogs on different organs and systems, such as the liver, kidneys, and cardiovascular system.

properties

IUPAC Name

1-(5-methylfuran-2-yl)-3-[4-(trifluoromethoxy)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-10-2-7-14(21-10)13(20)8-9-19-11-3-5-12(6-4-11)22-15(16,17)18/h2-7,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSDINCNCUBLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylfuran-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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